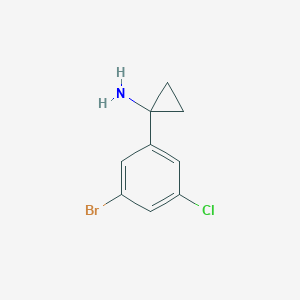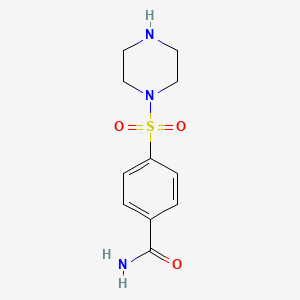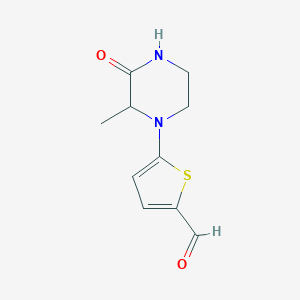
1-Chloro-3-methoxy-2,2-dimethylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-methoxy-2,2-dimethylpropane is an organic compound with the molecular formula C6H13ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a dimethylpropane backbone. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-methoxy-2,2-dimethylpropane typically involves the reaction of 3-methoxy-2,2-dimethylpropanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds via the formation of an intermediate chlorinated alcohol, which subsequently undergoes substitution to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as those employed in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research applications .
化学反应分析
Types of Reactions
1-Chloro-3-methoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of corresponding ethers or alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Major Products Formed
Nucleophilic Substitution: The major products are ethers or alcohols, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes.
科学研究应用
1-Chloro-3-methoxy-2,2-dimethylpropane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development and testing of new drugs and therapeutic agents.
Material Science: It is employed in the study of new materials and polymers.
作用机制
The mechanism of action of 1-Chloro-3-methoxy-2,2-dimethylpropane involves its reactivity as a chlorinated ether. The chlorine atom and methoxy group make the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
相似化合物的比较
Similar Compounds
1-Chloro-2,2-dimethylpropane:
1-Chloro-3-methoxypropane: This compound has a similar functional group arrangement but a different carbon backbone.
Uniqueness
1-Chloro-3-methoxy-2,2-dimethylpropane is unique due to the presence of both a chlorine atom and a methoxy group on a dimethylpropane backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific research applications .
属性
分子式 |
C6H13ClO |
|---|---|
分子量 |
136.62 g/mol |
IUPAC 名称 |
1-chloro-3-methoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C6H13ClO/c1-6(2,4-7)5-8-3/h4-5H2,1-3H3 |
InChI 键 |
AGGBNFRLRUBFEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



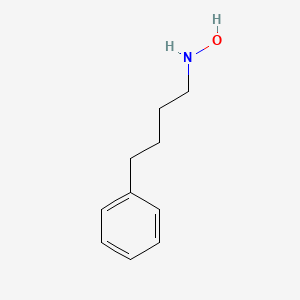

![Benzyl 3-(aminomethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13185369.png)
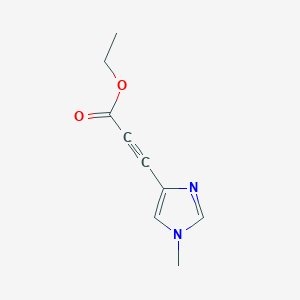
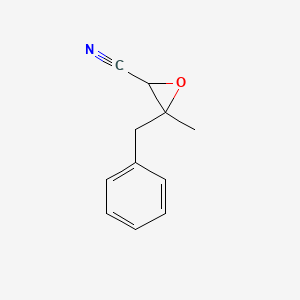


![2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13185398.png)


